4-(9H-Carbazol-9-yl)benzaldehyde
Overview
Description
4-(9H-Carbazol-9-yl)benzaldehyde, also known as N-(4-Formylphenyl)carbazole or 4-carbazol-9-ylbenzaldehyde, is a compound with the molecular formula C19H13NO . It is used in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of 4-(9H-Carbazol-9-yl)benzaldehyde includes a carbazole ring and a benzaldehyde group . The carbazole ring is a tricyclic compound that consists of two benzene rings fused on either side of a pyrrole ring .Chemical Reactions Analysis
4-(9H-Carbazol-9-yl)benzaldehyde can undergo various chemical reactions, depending on the conditions and reagents used . For example, it can be used as an intermediate in the synthesis of hole-transporting materials for organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
4-(9H-Carbazol-9-yl)benzaldehyde is a solid at 20°C . It has a molecular weight of 271.32 . The compound shows good thermal stability, with high glass transition temperatures .Scientific Research Applications
Photophysical Properties and Intramolecular Charge Transfer (ICT) Effects
- Carbazole-based D-π-A molecules, including derivatives of 4-(9H-Carbazol-9-yl)benzaldehyde, have been synthesized and studied for their thermal, electrochemical, optical, and ICT properties. These studies have shown that substituting the pi-spacer and acceptor groups in these molecules can significantly influence their photophysical properties and ICT behavior, such as fluorosolvatochromism and Stokes shifts (Altinolcek et al., 2021).
Electrochromic Polymers
- Novel polymers synthesized from monomers including derivatives of 4-(9H-Carbazol-9-yl)benzaldehyde have shown potential in electrochromic applications. These polymers exhibited high coloration efficiency and electrochromic stability, indicating their suitability as materials for electrochromic devices (Zhang et al., 2019).
Synthesis and Spectroscopic Properties
- The synthesis and spectroscopic properties of carbazole-oxadiazole derivatives from 4-(9H-Carbazol-9-yl)benzaldehyde have been studied. These derivatives demonstrate unique optical properties in various solvents, which can be crucial for applications in optical materials and sensors (Gündoğdu et al., 2017).
Sensing Applications
- A study on the synthesis of 4-(3-(thiophen-2-yl)-9H-carbazol-9-yl)benzaldehyde (a derivative of 4-(9H-Carbazol-9-yl)benzaldehyde) has shown its application in creating selective sensors, specifically for detecting Cu2+ ions. This indicates the potential of such compounds in environmental and healthcare applications (Rahman et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-carbazol-9-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c21-13-14-9-11-15(12-10-14)20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHLDCKUUAGNAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431637 | |
Record name | 4-(9H-Carbazol-9-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(9H-Carbazol-9-yl)benzaldehyde | |
CAS RN |
110677-45-7 | |
Record name | 4-(9H-Carbazol-9-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(9H-Carbazol-9-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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